molecular formula C7H13NO2 B14044689 2-Amino-3,3-dimethylcyclobutane-1-carboxylic acid

2-Amino-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B14044689
M. Wt: 143.18 g/mol
InChI Key: QMRAUVIRRTYDBE-UHFFFAOYSA-N
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Description

2-Amino-3,3-dimethylcyclobutane-1-carboxylic acid is a cyclobutane derivative with an amino group and a carboxylic acid group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 3,3-dimethylcyclobutanone with ammonia or an amine source, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

2-Amino-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the cyclobutane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-amino-3,3-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-7(2)3-4(5(7)8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)

InChI Key

QMRAUVIRRTYDBE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1N)C(=O)O)C

Origin of Product

United States

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